Calcium acetate

Catalog No.
S1492678
CAS No.
114460-21-8
M.F
C4H6CaO4
M. Wt
158.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium acetate

CAS Number

114460-21-8

Product Name

Calcium acetate

IUPAC Name

calcium;diacetate

Molecular Formula

C4H6CaO4

Molecular Weight

158.17 g/mol

InChI

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

VSGNNIFQASZAOI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Solubility

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Phosphate Binder in Chronic Kidney Disease (CKD)

Calcium acetate is primarily used in scientific research as a phosphate binder for patients with chronic kidney disease (CKD), specifically those undergoing hemodialysis [, ]. CKD is a condition where the kidneys gradually lose their function, leading to an accumulation of waste products in the blood, including phosphorus. High levels of phosphorus can lead to complications like ectopic calcification (calcium deposits in soft tissues) and secondary hyperparathyroidism (overproduction of parathyroid hormone) [].

Calcium acetate works by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream and promoting its excretion in the feces []. This helps to lower serum phosphorus levels and mitigate the associated complications in CKD patients.

Scientific studies have demonstrated the effectiveness of calcium acetate in lowering serum phosphorus compared to other phosphate binders like sevelamer hydrochloride []. However, it's important to note that calcium acetate can also raise serum calcium levels, and careful monitoring is required to avoid hypercalcemia (elevated blood calcium) [].

Other Research Applications

While the primary focus of calcium acetate research remains its use as a phosphate binder in CKD, there are ongoing investigations into its potential applications in other areas:

  • Cancer research: Preliminary studies suggest that calcium acetate might have anti-tumor properties and could be used as a complementary therapy in cancer treatment []. However, further research is needed to confirm these findings.
  • Food science: Calcium acetate is sometimes used as a food additive with various purposes, such as a firming agent in fruits and vegetables or a pH regulator in cheese production []. While these applications fall outside the realm of scientific research, they highlight the diverse potential uses of calcium acetate.

Calcium acetate is a calcium salt derived from acetic acid, with the chemical formula Ca(C₂H₃O₂)₂. This compound is also known as calcium ethanoate or acetate of lime. It appears as a colorless to white crystalline solid with a faint acetic acid odor and is hygroscopic in nature, meaning it readily absorbs moisture from the environment. Calcium acetate is soluble in water and alcohol but insoluble in organic solvents like benzene and acetone. Its molecular weight is approximately 158.166 g/mol, and it has a melting point of around 160°C .

In Medicine

In patients with chronic kidney disease, calcium acetate acts as a phosphate binder in the digestive tract. It binds dietary phosphate, preventing its absorption into the bloodstream and thereby controlling hyperphosphatemia (high blood phosphate levels) []. This helps maintain bone health and prevent complications like ectopic calcification (calcium deposits in soft tissues).

Calcium acetate is generally considered safe for its intended uses with minimal side effects like stomach upset, nausea, and constipation reported in some cases []. However, excessive intake can lead to electrolyte imbalances and hypercalcemia (high blood calcium levels). It is crucial to follow prescribed dosages and consult a healthcare professional regarding potential interactions with other medications [].

  • Decomposition: Upon heating, calcium acetate decomposes into calcium carbonate and acetone:
    Ca C2H3O2)2CaCO3+(CH3)2CO\text{Ca C}_2\text{H}_3\text{O}_2)_2\rightarrow \text{CaCO}_3+(\text{CH}_3)_2\text{CO}
  • Formation of Insoluble Phosphate: In the presence of dietary phosphate, calcium acetate binds to form insoluble calcium phosphate, which aids in reducing phosphate levels in the blood:
    Ca2++PO43Ca3(PO4)2\text{Ca}^{2+}+\text{PO}_4^{3-}\rightarrow \text{Ca}_3(\text{PO}_4)_2\downarrow
  • Reaction with Acids: Calcium acetate reacts with strong acids to produce acetic acid and insoluble salts:
    Ca CH3COO 2+H2SO4CaSO4+2CH3COOH\text{Ca CH}_3\text{COO }_2+\text{H}_2\text{SO}_4\rightarrow \text{CaSO}_4+2\text{CH}_3\text{COOH}

Calcium acetate plays a significant role in medical applications, particularly as a phosphate binder for patients with chronic kidney disease. It helps manage hyperphosphatemia by binding dietary phosphate, preventing its absorption into the bloodstream. This action reduces the risk of ectopic calcification and secondary hyperparathyroidism, conditions that can arise from elevated phosphate levels . Additionally, calcium is essential for various physiological functions including muscle contraction, nerve impulse transmission, and bone health.

Calcium acetate can be synthesized through several methods:

  • From Calcium Carbonate: By reacting calcium carbonate with acetic acid (vinegar):
    CaCO3+2CH3COOHCa CH3COO 2+H2O+CO2\text{CaCO}_3+2\text{CH}_3\text{COOH}\rightarrow \text{Ca CH}_3\text{COO }_2+\text{H}_2\text{O}+\text{CO}_2
  • From Calcium Hydroxide: Reacting calcium hydroxide with acetic acid:
    Ca OH 2+2CH3COOHCa CH3COO 2+2H2O\text{Ca OH }_2+2\text{CH}_3\text{COOH}\rightarrow \text{Ca CH}_3\text{COO }_2+2\text{H}_2\text{O}

These methods are straightforward and utilize readily available materials, making calcium acetate accessible for various applications .

Calcium acetate has numerous applications across different fields:

  • Medical Use: Primarily used as a phosphate binder in patients with kidney disease to manage hyperphosphatemia.
  • Food Industry: Acts as a food additive (E263) for stabilization and preservation in various food products.
  • Tofu Production: Serves as a coagulant for soy milk, providing a more efficient alternative to traditional methods.
  • Chemical Synthesis: Historically used as a precursor for acetone production before modern methods were developed.
  • Industrial

Research indicates that calcium acetate interacts effectively with dietary phosphates when consumed with meals, forming insoluble complexes that are excreted without absorption. This mechanism is crucial for its use in treating hyperphosphatemia in patients undergoing dialysis or those with chronic kidney disease . Moreover, studies have shown that the absorption of calcium from calcium acetate is influenced by dietary factors; it is better absorbed when taken with food compared to fasting conditions .

Similar Compounds: Comparison

CompoundFormulaKey Characteristics
Sodium AcetateNaC₂H₃O₂Commonly used as a buffer solution
Potassium AcetateKC₂H₃O₂Used as a food preservative and buffering agent
Calcium CarbonateCaCO₃Naturally occurring mineral; used as antacid
Magnesium AcetateMg(C₂H₃O₂)₂Used in food preservation and as a coagulant
Barium AcetateBa(C₂H₃O₂)₂Used in analytical chemistry for barium analysis

Calcium acetate's uniqueness lies in its specific application as a phosphate binder due to its solubility and ability to form insoluble complexes with dietary phosphates, making it particularly valuable in medical treatments for kidney disease .

Biogenic Precursor Utilization in Sustainable Synthesis

Contemporary calcium acetate synthesis has increasingly shifted toward utilizing biogenic calcium carbonate sources, representing a paradigm shift from conventional mineral-based production methods. This approach addresses dual environmental challenges by converting waste biomaterials into valuable chemical products while reducing dependence on quarried limestone and marble resources. The fundamental chemical reaction remains consistent across biogenic sources, following the acid-base neutralization principle where calcium carbonate reacts with acetic acid to produce calcium acetate, water, and carbon dioxide.

Research has demonstrated that biogenic calcium carbonate sources often yield superior product quality compared to mineral-based alternatives, with higher purity levels and fewer contaminating trace elements. The organic matrix present in biological calcium carbonate structures contributes to enhanced reactivity and improved crystallization characteristics during the synthesis process. Furthermore, the availability of biogenic waste materials provides a continuous, renewable feedstock that aligns with circular economy principles and sustainable manufacturing practices.

Marine-Derived Calcium Carbonate Conversion Protocols

Marine-derived calcium carbonate sources have emerged as particularly promising feedstocks for calcium acetate synthesis, with several mollusk species demonstrating exceptional conversion efficiency. Rapana venosa shells, an invasive gastropod species, have been extensively studied as a calcium carbonate source, yielding calcium acetate crystals with remarkably high purity levels. The demineralization process involves immersing intact shells in diluted acetic acid solutions, monitored over fourteen-day periods to ensure complete calcium carbonate dissolution and subsequent calcium acetate formation.

Optimization studies using Rapana venosa shells achieved yields as high as 87.5% of highly pure calcium acetate mass from raw shell material. The process operates at room temperature without additional energy consumption, making it particularly attractive for sustainable manufacturing applications. Raman spectroscopy analysis confirmed the production of predominantly calcium acetate hemihydrate (Ca(CH₃COO)₂·0.5H₂O) with minimal impurity traces, demonstrating the effectiveness of this marine-derived conversion protocol.

Scallop shells represent another significant marine-derived calcium carbonate source, with research demonstrating efficient conversion protocols using various acetic acid concentrations. Studies utilizing scallop shell waste achieved optimal results with 60% weight/weight acetic acid concentrations, producing calcium acetate yields of 87.05% with purity levels reaching 98.00%. The reaction proceeded exothermically, with completion times ranging from 10 to 24 hours depending on acid concentration and temperature conditions.

Cockle shell waste conversion protocols have similarly demonstrated high efficiency in calcium acetate production, with 10 mol/L acetic acid concentrations yielding 96.30% calcium acetate with 96.2% calcium oxide content. The transformation process addresses environmental sustainability concerns by reducing calcium ore resource consumption while simultaneously managing greenhouse gas emissions associated with traditional calcium acetate production methods.

Marine Shell SourceAcetic Acid ConcentrationYield (%)Purity (%)Reaction Time
Rapana venosaDiluted CH₃COOH87.5>9514 days
Scallop shells60% w/w87.0598.0012 hours
Cockle shells10 mol/L96.3096.217 hours

Waste Shell Upcycling Techniques for Acetate Production

Avian eggshell waste represents one of the most extensively studied biogenic precursors for calcium acetate synthesis, with numerous optimization studies demonstrating superior conversion efficiency compared to traditional mineral sources. Eggshells consist primarily of calcium carbonate (approximately 95%), making them ideal feedstock for acetate production through acid-base neutralization reactions. The inherent purity of eggshell calcium carbonate, combined with minimal exposure to external contamination, positions this waste stream as a premium raw material for pharmaceutical-grade calcium acetate synthesis.

Comprehensive optimization studies using response surface methodology have identified optimal processing parameters for eggshell-derived calcium acetate production. The optimized conditions include reaction temperatures of 39.00°C, solid-liquid ratios of 1:12, acetic acid concentrations of 159.00%, primary reaction times of 1.5 hours, and secondary reaction times of 80.00 minutes. Under these conditions, calcium acetate yields reached 96.63%, demonstrating the exceptional efficiency of eggshell upcycling techniques.

Quail eggshell waste processing represents a specialized application within avian shell upcycling, with research demonstrating unique advantages in calcium acetate production. Treatment of 50 grams of quail eggshells with 10% acetic acid produced 60.09 grams of calcium acetate monohydrate, achieving maximum yields of 76%. X-ray diffraction analysis confirmed the crystallinity of the resulting calcium acetate salt at 72.57%, indicating high-quality product formation through this upcycling approach.

The processing methodology for eggshell upcycling typically involves initial crushing to maximize surface area, followed by controlled addition of acetic acid under stirring conditions. The reaction proceeds exothermically, with carbon dioxide evolution serving as a visual indicator of reaction progress. Complete dissolution of calcium carbonate typically occurs within 2-4 hours, depending on shell particle size and acid concentration. Subsequent filtration and evaporation steps concentrate the calcium acetate solution for crystallization.

Eggshell TypeProcessing ConditionsYield (%)Product FormCrystallinity (%)
Chicken eggs39°C, 159% CH₃COOH96.63MonohydrateNot specified
Quail eggs10% CH₃COOH76.0Monohydrate72.57

Industrial-Scale Production Optimization Strategies

Industrial-scale calcium acetate production requires sophisticated process engineering to ensure consistent quality, optimal yields, and economic viability. Modern production facilities have implemented advanced reaction engineering principles to optimize acid-base neutralization kinetics while minimizing energy consumption and waste generation. The scalability of calcium acetate synthesis depends critically on precise control of reaction parameters, including temperature management, reactant stoichiometry, and residence time optimization.

Contemporary industrial approaches emphasize continuous processing systems that enable real-time monitoring and adjustment of critical parameters. These systems incorporate automated pH control, temperature regulation, and crystallization monitoring to maintain consistent product quality across production batches. Advanced process analytics, including inline spectroscopic monitoring, provide immediate feedback on reaction progress and product formation, enabling rapid optimization adjustments during production campaigns.

Acid-Base Neutralization Reaction Engineering

The fundamental acid-base neutralization reaction for calcium acetate synthesis follows the stoichiometric relationship: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g). Industrial optimization of this reaction requires careful consideration of mass transfer limitations, heat management, and gas-liquid separation systems to handle evolved carbon dioxide efficiently. Reaction engineering studies have identified optimal acetic acid concentrations ranging from 40% to 70% weight/weight, with higher concentrations generally providing faster reaction kinetics but requiring more sophisticated heat management systems.

Temperature control represents a critical aspect of industrial-scale neutralization reaction engineering, with exothermic heat generation requiring efficient cooling systems to maintain optimal reaction temperatures. Research has demonstrated that reaction temperatures between 35°C and 64°C provide optimal balance between reaction rate and product quality. Higher temperatures accelerate reaction kinetics but may lead to increased acetic acid volatilization and potential product degradation, while lower temperatures result in extended reaction times and reduced production efficiency.

Mixing intensity and reactor design significantly influence reaction efficiency and product quality in industrial systems. High-shear mixing systems ensure adequate contact between solid calcium carbonate particles and acetic acid solution, promoting rapid dissolution and minimizing unreacted residues. Continuous stirring at 400 rpm has been identified as optimal for laboratory-scale operations, with industrial systems scaling this parameter based on reactor geometry and volume.

Carbon dioxide management systems require specialized engineering to handle the substantial gas evolution during neutralization reactions. Industrial installations incorporate gas-liquid separators, carbon dioxide scrubbing systems, and pressure relief mechanisms to maintain safe operating conditions while potentially recovering carbon dioxide for other applications. The volume of carbon dioxide generated follows stoichiometric predictions, with each mole of calcium carbonate producing one mole of carbon dioxide gas.

Acid Concentration (% w/w)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
40352485.0495.46
50422083.9895.34
60581287.0598.00
70641086.8597.44

Crystallization and Purification Process Innovations

Advanced crystallization technologies have revolutionized industrial calcium acetate purification, enabling the production of high-purity crystalline products with controlled hydration states and morphological characteristics. Contemporary crystallization systems employ controlled evaporation, temperature programming, and seeding techniques to direct crystal formation toward desired polymorphic forms. The most common commercial form is calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O), though hemihydrate forms (Ca(CH₃COO)₂·0.5H₂O) can be produced under specific conditions.

Solvent-mediated crystallization represents a significant innovation in calcium acetate purification, utilizing organic solvents to control crystal morphology and purity. Acetone addition to calcium acetate solutions promotes selective precipitation of high-purity crystals while leaving impurities in solution. This salting-out technique enables the production of pharmaceutical-grade calcium acetate with minimal contamination from trace metals or organic impurities. The process involves slow acetone addition to vigorously stirred calcium acetate solutions, forming fine precipitates that are subsequently filtered and washed with copious amounts of acetone.

Recrystallization methodologies have been optimized to achieve maximum purity while minimizing material losses during processing. Standard recrystallization procedures involve dissolving crude calcium acetate in minimal water volumes (3 mL/g), followed by partial evaporation in desiccated environments. This approach yields high-purity crystals with improved thermal stability and consistent hydration states. Multiple recrystallization cycles can achieve pharmaceutical-grade purity levels exceeding 99.9%.

Advanced drying technologies, particularly spray drying systems, have transformed industrial calcium acetate processing by enabling continuous production of free-flowing powders with controlled particle size distributions. Spray drying offers several advantages including rapid moisture removal (95-98% efficiency), preservation of heat-sensitive materials through controlled temperature exposure, and production of spherical particles with excellent flow properties. The instantaneous drying process (typically several seconds) maintains product integrity while enabling high-throughput production.

Purification MethodPurity Achieved (%)Processing TimeProduct FormAdvantages
Acetone precipitation>992-4 hoursCrystalline powderHigh selectivity
Recrystallization99.912-24 hoursMonohydrate crystalsPharmaceutical grade
Spray drying95-98SecondsSpherical particlesContinuous process

Green Chemistry Approaches in Acetate Synthesis

Green chemistry principles have become increasingly prominent in calcium acetate synthesis, driving innovations toward environmentally sustainable production methods that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks. These approaches emphasize the development of atom-efficient reactions, elimination of hazardous solvents, and implementation of benign reaction conditions that operate at ambient temperature and pressure. The integration of green chemistry principles has enabled the transformation of traditionally energy-intensive processes into environmentally responsible manufacturing systems.

Contemporary green chemistry approaches in calcium acetate synthesis focus on maximizing the utilization of waste biomass while minimizing the environmental footprint of production processes. This includes the development of closed-loop systems that recover and recycle process streams, implementation of water-efficient processing technologies, and utilization of renewable energy sources for process heating and drying operations. The economic benefits of green chemistry approaches often align with environmental advantages, creating financially viable pathways for sustainable calcium acetate production.

Solvent-Free Reaction Systems Development

Solvent-free reaction systems represent a significant advancement in green calcium acetate synthesis, eliminating the need for organic solvents while maintaining high yields and product quality. These systems operate through direct contact between solid calcium carbonate and acetic acid, with water serving as the only additional component for reaction medium formation. The elimination of organic solvents reduces environmental impact, simplifies downstream processing, and eliminates solvent recovery requirements from industrial operations.

Room temperature processing has emerged as a cornerstone of solvent-free calcium acetate synthesis, with numerous studies demonstrating successful production without external heating requirements. The exothermic nature of the acid-base neutralization reaction provides sufficient thermal driving force to maintain optimal reaction temperatures, eliminating the need for external energy input during the primary synthesis stage. This approach significantly reduces the carbon footprint of calcium acetate production while maintaining industrial-scale viability.

Water-based reaction systems have been optimized to minimize water consumption while maximizing calcium acetate concentration in product solutions. Solid-liquid ratios of 1:12 have been identified as optimal for achieving complete calcium carbonate dissolution while maintaining manageable solution volumes. Higher solid-liquid ratios result in incomplete dissolution, while lower ratios unnecessarily dilute product solutions and increase downstream processing requirements.

The development of integrated reaction-crystallization systems eliminates intermediate separation steps by combining synthesis and purification operations in single-unit processes. These systems enable direct crystallization of calcium acetate from reaction mixtures through controlled evaporation, temperature programming, or anti-solvent addition techniques. The integration reduces processing complexity, minimizes material handling requirements, and improves overall process efficiency.

System TypeTemperature (°C)Solvent RequirementsEnergy InputYield (%)
Solvent-freeAmbient (20-25)Water onlyNone87.5
Room temperature20-25Minimal waterNone96.3
Integrated synthesis35-40Water onlyMinimal96.6

Energy-Efficient Drying and Processing Technologies

Energy-efficient drying technologies have revolutionized calcium acetate processing by dramatically reducing energy consumption while improving product quality and production throughput. Spray drying systems represent the most significant advancement in this area, enabling rapid moisture removal with minimal thermal exposure and excellent particle morphology control. These systems achieve moisture evaporation rates of 95-98% within seconds, compared to traditional drying methods that require hours or days for equivalent moisture removal.

Microwave drying technologies offer alternative energy-efficient approaches for calcium acetate processing, particularly for smaller-scale operations or specialized product requirements. Microwave systems provide rapid, uniform heating throughout the material, reducing drying times and improving energy efficiency compared to conventional convective drying methods. Temperature settings of 70-80°C enable effective moisture removal while preserving product integrity and preventing thermal degradation.

Vacuum drying systems provide gentle processing conditions for temperature-sensitive calcium acetate products, enabling moisture removal at reduced temperatures through pressure reduction. These systems are particularly valuable for pharmaceutical-grade products where thermal stability is critical. Vacuum drying operates at significantly lower temperatures than atmospheric pressure systems, reducing the risk of thermal decomposition while maintaining efficient moisture removal rates.

Controlled atmosphere drying systems incorporate inert gas environments to prevent oxidation and contamination during the drying process. These systems are particularly important for high-purity calcium acetate production where trace contamination must be minimized. Nitrogen or argon atmospheres provide protective environments that maintain product purity while enabling efficient moisture removal through controlled temperature and pressure conditions.

Drying TechnologyTemperature Range (°C)Processing TimeEnergy EfficiencyProduct Quality
Spray drying70-120SecondsVery highExcellent flow properties
Microwave drying70-80MinutesHighUniform heating
Vacuum drying40-60HoursModerateTemperature sensitive
Controlled atmosphere60-80HoursModerateHigh purity

Calcium acetate has emerged as a superior precursor material for developing high-performance calcium oxide sorbents used in carbon dioxide capture applications. The compound demonstrates exceptional capabilities in creating porous structures that significantly enhance carbon dioxide absorption efficiency compared to conventional calcium carbonate precursors [1] [2] [3].

Thermal Decomposition Mechanisms

The thermal decomposition of calcium acetate follows a distinctive three-step process that creates highly favorable porous architectures. The initial dehydration stage occurs between 30-200°C, where calcium acetate monohydrate loses its crystalline water according to the reaction: Ca(CH₃COO)₂·H₂O → Ca(CH₃COO)₂ + H₂O, with a mass loss of approximately 9.63% [4] [5]. The subsequent deacetonation process takes place between 200-470°C, involving the decomposition of anhydrous calcium acetate to form calcium carbonate and acetone: Ca(CH₃COO)₂ → CaCO₃ + CH₃COCH₃, accounting for approximately 29.98% mass loss [4] [6]. The final decarbonization stage occurs between 470-720°C, where calcium carbonate decomposes to calcium oxide: CaCO₃ → CaO + CO₂, representing 25.92% mass loss [4] [7].

Structural Advantages and Performance

The step-wise thermal decomposition of calcium acetate creates cenospheric particles with thin, porous walls resembling "pop-corn" like structures, which dramatically increase sorbent utilization [2] [8]. Research by Liu et al. demonstrated that calcium acetate-derived sorbents achieved superior carbon dioxide capture performance, with 65.9% conversion in 1 minute and 83.8% conversion in 30 minutes at the ninth carbonation-calcination cycle [1]. This performance significantly exceeds that of conventional calcium carbonate-derived sorbents under identical conditions.

The enhanced performance stems from the creation of a more open porous structure during thermal decomposition. Studies have shown that the specific surface area and pore volume of organometallic precursor-derived sorbents are directly correlated with the calcium percentage in the precursor molecules [9]. Calcium acetate, with its optimal calcium content and thermal decomposition characteristics, produces sorbents with high surface areas ranging from 40-90 m²/g [10] [11].

Advanced Sorbent Formulations

Recent developments in calcium acetate-based sorbent technology include mixed precursor systems. Calcium-magnesium acetate formulations have shown enhanced performance through improved solid-state diffusion mechanisms [12]. When a recarbonation stage is introduced before calcination, these mixed acetate-derived sorbents demonstrate significantly higher residual capture capacity compared to natural limestone or dolomite precursors [12].

The incorporation of flame spray pyrolysis techniques with calcium acetate precursors has yielded nanostructured calcium oxide sorbents with exceptional properties. These flame-made sorbents exhibit grain sizes of 30-50 nanometers, enabling operation in the reaction-controlled carbonation regime rather than diffusion-controlled mechanisms, resulting in sustained molar conversions of approximately 50% after 60 carbonation-decarbonation cycles [10].

Biomineralization Template Functionality

Calcium acetate serves as a critical component in biomineralization template systems, facilitating controlled crystallization processes through specific chemical interactions and structural guidance mechanisms. The compound's unique ability to form complexes with organic templates enables precise control over mineral formation, morphology, and crystalline structure [13] [14] [15].

Molecular Template Mechanisms

The fundamental mechanism underlying calcium acetate's template functionality relies on the strong binding affinity between carboxylate anions and calcium cations. Poly(acrylic acid) combined with calcium acetate creates a molecular template system where calcium ions bridge between polymer chains, forming net-like structures that guide calcium carbonate crystallization [14]. This templating approach has successfully produced lamellar stacks of single crystal calcium carbonate sheets with nominal thickness of 17 Ångströms, equivalent to the unit-cell dimension of calcite, interleaved with amorphous carbon layers of 8 Ångströms thickness [14].

Computational modeling using Fourier Transform Infrared spectroscopy has confirmed that calcium ions are effectively bridged between polymer chains in these template systems, creating stable molecular scaffolds for controlled mineralization [14]. The carboxylate functional groups exhibit a degree of dissociation close to one at physiological pH values, ensuring optimal calcium binding capacity [14].

Peptide-Based Template Systems

Advanced biomineralization templates incorporating calcium acetate with peptide structures have demonstrated remarkable control over crystal formation. Multifunctional β-sheet peptide templates combined with calcium acetate enable self-supply of carbonate ions through urea hydrolysis while simultaneously regulating crystal phase and morphology [13] [16]. These systems represent a significant advancement in biomimetic mineralization, where the template performs multiple functions including mineral source provision and crystallization control.

The peptide template approach has shown particular promise in creating hierarchical structures. Self-assembled peptide nanofibers provide scaffolding for calcium acetate-mediated mineralization, resulting in controlled formation of calcium carbonate with specific polymorphic preferences [16]. The concentration and structural arrangement of peptide components directly influence the resulting mineral characteristics, including crystal size, morphology, and phase stability.

Organic-Mineral Interface Chemistry

Research on natural biomineralization systems has revealed the sophisticated chemistry occurring at organic-mineral interfaces where calcium acetate plays a crucial role. Studies of foraminiferal biomineralization have identified unique cation enrichment patterns at organic template surfaces, where sodium and magnesium accumulation occurs approximately 1 nanometer from the calcium carbonate interface [17]. This positioning suggests that calcium acetate contributes to the energetics of carbonate nucleation by facilitating favorable ion arrangements at the template surface.

The stereochemical relationship between calcium acetate and calcium phosphate ion complexes has been demonstrated in amelogenin-based biomineralization systems. Amyloid-like amelogenin nanoribbons combined with calcium acetate create periodic arrays of charged sites that provide optimal templates for calcium phosphate binding, with calcium-calcium distances matching the 1 nanometer spacing of multi-ion complexes that constitute amorphous calcium phosphate [18].

Template-Controlled Polymorphism

Calcium acetate enables precise control over mineral polymorphism through template-mediated nucleation mechanisms. The compound's interaction with organic templates can selectively promote formation of specific calcium carbonate phases, including calcite, aragonite, or vaterite, depending on the template chemistry and processing conditions [19] [20]. This polymorphic control is achieved through modification of nucleation barriers and growth kinetics, where calcium acetate complexes with template molecules alter the energy landscape for mineral formation.

Environmental factors such as temperature, pH, and ionic strength significantly influence the template functionality of calcium acetate systems. Research has shown that calcium acetate concentration and the presence of competing ions can shift polymorphic preferences and modify crystal growth rates [20]. These findings enable rational design of template systems for specific applications requiring particular mineral phases or morphologies.

Functional Composite Material Fabrication

Calcium acetate demonstrates exceptional versatility in functional composite material fabrication, serving as both an active component and processing aid in diverse material systems. The compound enhances mechanical properties, introduces bioactive functionality, and enables unique processing pathways for advanced composite materials [21] [22] [23].

Biomedical Composite Applications

In polymethyl methacrylate-based biomedical composites, calcium acetate incorporation at concentrations ranging from 5-20% by weight creates materials with enhanced bioactivity while maintaining mechanical performance within International Organization for Standardization requirements [21]. The optimal calcium acetate content of 5% provides sufficient bioactivity for apatite formation in simulated body fluid while preserving compressive strength above 70 megapascals, meeting ISO 5833 standards for bone cement applications [21].

The bioactivity mechanism involves controlled release of calcium ions and acetate anions, which modify local pH conditions and facilitate heterogeneous nucleation of calcium phosphate phases. The hydrolysis of acetate ions according to CH₃COO⁻ + H₂O → CH₃COOH + OH⁻ increases the pH of surrounding fluid, while silicon-hydroxyl groups formed through hydrolysis of methacryloxypropyltrimethoxysilane induce heterogeneous apatite nucleation [21]. This dual mechanism enables formation of continuous apatite layers that provide bioactive interfaces for tissue integration.

Structural Composite Enhancement

Calcium acetate incorporation in structural composites demonstrates significant mechanical property improvements. In poplar wood composites, in-situ synthesis of calcium carbonate using calcium acetate precursors achieves modulus of elasticity increases of 182.9% and modulus of rupture improvements of 63.5% when treated with 0.5 molar reactant concentrations [22]. These enhancements result from the formation of calcium carbonate within the cellular microstructure of the wood, where the wood acts as a biotemplate for controlled mineralization.

The thermal properties of calcium acetate-enhanced composites show remarkable improvements in flame retardancy. Thermogravimetric analysis reveals that calcium acetate treatment contributes to char layer accumulation, which benefits the flame retardancy performance of composites [22]. The limiting oxygen index increases with higher calcium acetate concentrations, indicating enhanced fire resistance properties. The decomposition peak of treated materials shifts to lower temperature ranges, but the formation of insulating calcium carbonate and thicker char layers increases energy consumption during pyrolysis [22].

Advanced Processing Technologies

Electrospinning techniques combined with calcium acetate enable fabrication of functional composite fibers with controlled mineralization. Gelatin-calcium carbonate electrospun composites demonstrate tissue-like mechanical behavior with cell viabilities ranging from 110-139% for optimized formulations [24]. The mineralization process can be precisely controlled through calcium acetate concentration and processing parameters, enabling tailoring of composite properties for specific applications.

Cellulose acetate-calcium carbonate nanocomposites exhibit superior thermal stability compared to pristine cellulose acetate, with calcium carbonate nanoparticles maintaining spherical morphology in the 100-1000 nanometer size range [25] [26]. The nanocomposite formation process benefits from the controlled nucleation and growth of calcium carbonate facilitated by calcium acetate precursors, resulting in uniform particle distribution and strong interfacial adhesion.

Concrete and Construction Materials

In concrete applications, calcium acetate functions as a high-early-strength admixture, significantly accelerating cement hydration while improving long-term mechanical properties. Addition of 5.1% calcium acetate to concrete mixes results in compressive strength increases of 39.05% at three days of curing, with sustained improvements of 14% after 28 days compared to control specimens [27] [28]. The mechanism involves acceleration of calcium silicate hydrate formation and enhancement of calcium aluminate silicate hydrate development, as confirmed by X-ray diffraction analysis [28].

The chemical interaction between calcium acetate and cementitious phases occurs through release of calcium ions and acetate anions in the alkaline pore solution. The acetate anions combine with calcium ions released from cement grain dissolution, forming additional calcium acetate that contributes to increased hydrate formation [27]. This process results in morphological and compositional changes in hydrated cement that enhance compressive strength development.

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

Hydrogen Bond Acceptor Count

4

Exact Mass

157.9891995 g/mol

Monoisotopic Mass

157.9891995 g/mol

Heavy Atom Count

9

Density

1.50 kg/l
1.5 g/cm³

Odor

SLIGHT ODOR OF ACETIC ACID

Melting Point

160 °C
160 °C (decomposition to acetone)

UNII

Y882YXF34X

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 444 of 487 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Calcium acetate is one of a number of calcium salts used to treat hyperphosphatemia (too much phosphate in the blood) in patients with kidney disease.
FDA Label

Therapeutic Uses

... Used to restrict phosphate absorption in patients with chronic renal failure and oxalate absorption in patients with inflammatory bowel disease.
Calcium acetate is indicated in patients with end-stage renal failure to lower serum phosphate concentrations. It does not promote aluminum absorption. /Included in US product labeling/

Pharmacology

Patients with advanced renal insufficiency (creatinine clearance less than 30 ml/min) exhibit phosphate retention and some degree of hyperphosphatemia. The retention of phosphate plays a pivotal role in causing secondary hyperparathyroidism associated with osteodystrophy, and soft-tissue calcification. The mechanism by which phosphate retention leads to hyperparathyroidism is not clearly delineated. Therapeutic efforts directed toward the control of hyperphosphatemia include reduction in the dietary intake of phosphate, inhibition of absorption of phosphate in the intestine with phosphate binders, and removal of phosphate from the body by more efficient methods of dialysis. The rate of removal of phosphate by dietary manipulation or by dialysis is insufficient. Dialysis patients absorb 40% to 80% of dietary phosphorus. Therefore, the fraction of dietary phosphate absorbed from the diet needs to be reduced by using phosphate binders in most renal failure patients on maintenance dialysis. Calcium acetate when taken with meals combines with dietary phosphate to form insoluble calcium phosphate which is excreted in the feces. Maintenance of serum phosphorus below 6.0 mg/dl is generally considered as a clinically acceptable outcome of treatment with phosphate binders. Calcium acetate is highly soluble at neutral pH, making the calcium readily available for binding to phosphate in the proximal small intestine.
Calcium Acetate is a calcium salt of acetic acid. Calcium is a mineral essential for many cellular functions including nerve impulse transmission, muscle contraction, cardiac function, bone formation, and capillary and cell membrane permeability. Calcium acetate is administered orally to prevent or treat calcium deficiency and to treat hyperphosphatemia due to its phosphate-binding properties.

MeSH Pharmacological Classification

Chelating Agents

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AE - Drugs for treatment of hyperkalemia and hyperphosphatemia
V03AE07 - Calcium acetate

Mechanism of Action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

Other CAS

62-54-4

Associated Chemicals

Calcium acetate monohydrate;5743-26-0

Wikipedia

Calcium acetate

Drug Warnings

Except under special circumstances, this medication /calcium acetate/ should not be used when the following medical problem exists: hypercalcemia (calcium acetate may exacerbate the condition).
Concurrent use /with digitalis glycosides/ is not recommended because calcium acetate may cause hypercalcemia, which could precipitate cardiac arrhythmias.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Gmelin's, Calcium (8th ed) 28B, 162-164, 982-991 (1958); Electrolytic prepn: Schmidt, Z Anorg Allgem Chem 270, 188 (1952).
Action of pyroligneous acid on calcium hydroxide; the solution being filtered and evaporated to dryness yields gray acetate of lime. /Monohydrate/
Calcium acetate is produced by passing acetic acid vapor over heated lime

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Food, beverage, and tobacco product manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Acetic acid, calcium salt (2:1): ACTIVE
/EFFECTIVE LEVEL OF CALCIUM ACETATE AGAINST ROPE IS 0.4-1.0%./
FEMA NUMBER 2228

Storage Conditions

KEEP WELL CLOSED.

Interactions

Concurrent administration /of calcium acetate and oral tetracyclines/ may decrease the bioavailability of tetracyclines.

Stability Shelf Life

VERY HYGROSCOPIC ...

Dates

Last modified: 08-15-2023

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